
(5R)-BW-4030W92
概要
準備方法
合成経路と反応条件
4030W92の合成は、基本的な有機化合物から始まり、複数のステップを伴います。正確な合成経路は機密情報ですが、一般的には、一連の縮合反応と環化反応によってコア構造が形成されます。反応条件は、多くの場合、高収率と純度を確保するために、特定の触媒と溶媒を必要とします。
工業生産方法
4030W92の工業生産は、収率を最大化し、不純物を最小限に抑えるために、最適化された反応条件を使用して、大規模合成を行うことが予想されます。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理措置が含まれます。
化学反応の分析
反応の種類
4030W92は、反応性の官能基の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応にも参加することができます。
一般的な試薬と条件
置換反応: 通常、ハロゲン化溶媒とパラジウムまたは銅などの触媒を使用します。
酸化反応: 多くの場合、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用します。
還元反応: 一般的に、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、置換反応では、異なる官能基が結合した、さまざまな4030W92誘導体が生成される可能性があります。
科学研究の応用
化学: ナトリウムチャネルブロッカーのモデル化合物として使用されます。
生物学: 細胞のナトリウムチャネルとその関連経路への影響について研究されています。
医学: 神経障害性疼痛やその他の神経疾患の潜在的な治療法として、研究が進められています。
業界: ナトリウムチャネルを標的とする新しい医薬品の開発における潜在的な用途があります。
科学的研究の応用
Chemistry: Used as a model compound to study sodium channel blockers.
Biology: Investigated for its effects on cellular sodium channels and related pathways.
Medicine: Explored as a potential treatment for neuropathic pain and other neurological disorders
Industry: Potential applications in the development of new pharmaceuticals targeting sodium channels.
作用機序
4030W92は、神経細胞の活動電位の発生と伝播に不可欠な、電位依存性ナトリウムチャネルを遮断することによって、その効果を発揮します。 これらのチャネルを阻害することにより、4030W92は神経細胞の興奮性を低下させ、神経障害性疾患に関連する疼痛を緩和することができます。 .
類似化合物との比較
類似化合物
ラモトリギン: てんかんや躁うつ病の治療に用いられる別のナトリウムチャネルブロッカーです。
カルバマゼピン: てんかんや神経障害性疼痛に一般的に使用されます。
フェニトイン: てんかんの治療や特定の種類の神経障害性疼痛に使用されます。
4030W92の独自性
4030W92は、特定のナトリウムチャネルサブタイプの特異的な結合親和性と選択性に優れているため、他のナトリウムチャネルブロッカーと比較して、有効性と副作用プロファイルの面で利点がある可能性があります。 .
特性
IUPAC Name |
5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBLWFDYSYTVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130801-33-1, 189013-61-4 | |
| Record name | BW-4030W92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4030W92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW-4030W92, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BW-4030W92, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)
![17-Fluoro-5,10-dimethyl-1,5,14-triazapentacyclo[10.8.1.02,7.08,21.015,20]henicosa-2(7),8,10,12(21),15(20),16,18-heptaene](/img/structure/B1243942.png)
![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1243947.png)
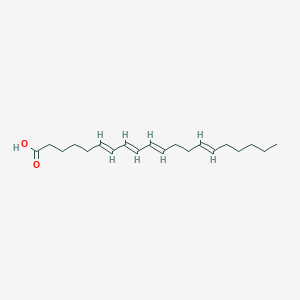
![(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B1243950.png)
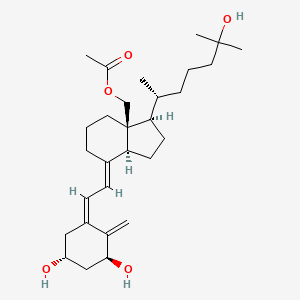
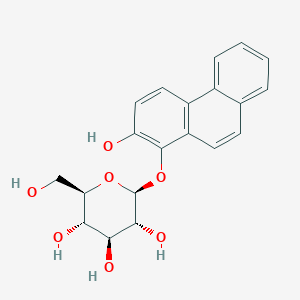
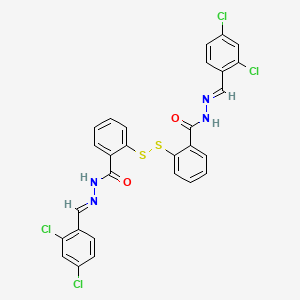
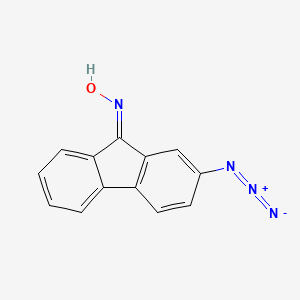
![N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide](/img/structure/B1243958.png)
![N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B1243960.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine](/img/structure/B1243961.png)
![N-butyl-8-[[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]amino]-N-methyloctanamide](/img/structure/B1243962.png)
